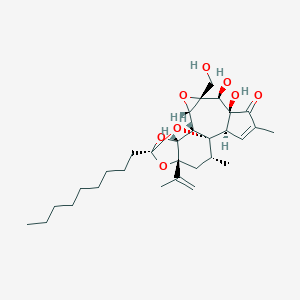
Simplexin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Simplexin is an organic molecular entity. It has a role as a metabolite.
Wissenschaftliche Forschungsanwendungen
Toxicological Research
Pimelea Poisoning and Protein Kinase C Activation
Simplexin is primarily known for its toxic effects on livestock, particularly cattle. Research indicates that this compound activates bovine protein kinase C (PKC), leading to significant physiological disruptions. The binding affinity of this compound to PKC is enhanced by specific molecular features, such as the C-3 carbonyl and C-20 hydroxyl groups, which stabilize the interaction and induce deep membrane embedding of the complex. This understanding aids in developing interventions for Pimelea poisoning by targeting the PKC pathway .
Analytical Techniques for Detection
Quantification Methods
Recent advancements have introduced ultra-performance liquid chromatography coupled with mass spectrometry (UPLC-MS/MS) for detecting this compound in biological samples. A modified method demonstrated a limit of detection (LOD) of 3 ng/g in freeze-dried blood samples, significantly improving sensitivity compared to previous techniques . This high-resolution analysis enables researchers to study this compound's metabolism and its degradation products, which are crucial for understanding its toxicokinetics.
Mitigation Strategies in Livestock
Rumen Microbial Probiotics
Research efforts are underway to develop microbial probiotics that can degrade this compound in the rumen of cattle. Studies have isolated bacterial species capable of breaking down this compound, with promising results indicating that certain rumen fluid samples can effectively mitigate toxicity . The goal is to create a rumen inoculum that can be administered to livestock to enhance their resilience against Pimelea poisoning.
Biodegradable Rumen Boluses
Innovative approaches include the development of biodegradable rumen boluses designed to deliver small amounts of this compound into the rumen. This strategy aims to sustain beneficial bacteria that can degrade the toxin even when cattle are not grazing on Pimelea plants. Initial trials have shown that sodium bentonite can effectively bind this compound, suggesting a potential avenue for reducing its bioavailability .
Case Studies
Eigenschaften
CAS-Nummer |
1404-62-2 |
|---|---|
Molekularformel |
C30H44O8 |
Molekulargewicht |
532.7 g/mol |
IUPAC-Name |
(1R,2R,6S,7S,8R,10S,11S,12R,14S,16R,18R)-6,7-dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-14-nonyl-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-5-one |
InChI |
InChI=1S/C30H44O8/c1-6-7-8-9-10-11-12-13-28-36-23-21-24-27(16-31,35-24)25(33)29(34)20(14-18(4)22(29)32)30(21,38-28)19(5)15-26(23,37-28)17(2)3/h14,19-21,23-25,31,33-34H,2,6-13,15-16H2,1,3-5H3/t19-,20-,21-,23-,24+,25-,26-,27+,28-,29-,30+/m1/s1 |
InChI-Schlüssel |
JAQJQYMDHBSCKO-JDVVNZBPSA-N |
SMILES |
CCCCCCCCCC12OC3C4C5C(O5)(C(C6(C(C4(O1)C(CC3(O2)C(=C)C)C)C=C(C6=O)C)O)O)CO |
Isomerische SMILES |
CCCCCCCCC[C@]12O[C@@H]3[C@@H]4[C@H]5[C@](O5)([C@H]([C@]6([C@H]([C@@]4(O1)[C@@H](C[C@@]3(O2)C(=C)C)C)C=C(C6=O)C)O)O)CO |
Kanonische SMILES |
CCCCCCCCCC12OC3C4C5C(O5)(C(C6(C(C4(O1)C(CC3(O2)C(=C)C)C)C=C(C6=O)C)O)O)CO |
Synonyme |
simplexin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















